molecular formula C19H23Cl2NO B13783487 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride CAS No. 64037-78-1

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride

Cat. No.: B13783487
CAS No.: 64037-78-1
M. Wt: 352.3 g/mol
InChI Key: BLVGPAJJLPREEV-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a methoxy group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . Further modifications, such as chlorination and methoxylation, are carried out under controlled conditions to introduce the chloro and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, ferric chloride.

    Reducing Agents: Iron, hydrochloric acid.

    Substitution Reagents: Chlorine gas, methanol.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: 1-Naphthylamine.

    Substitution: Chloro and methoxy-substituted naphthylamine derivatives.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64037-78-1

Molecular Formula

C19H23Cl2NO

Molecular Weight

352.3 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C19H22ClNO.ClH/c1-22-18-11-10-16(20)19-15(18)8-5-9-17(19)21-13-12-14-6-3-2-4-7-14;/h2-4,6-7,10-11,17,21H,5,8-9,12-13H2,1H3;1H

InChI Key

BLVGPAJJLPREEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(C2=C(C=C1)Cl)[NH2+]CCC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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